

Andrastin C: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrastin C, a meroterpenoid natural product isolated from Penicillium roqueforti, has garnered significant interest within the scientific community due to its potent inhibitory activity against farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins. Dysregulation of Ras signaling is a hallmark of many human cancers, making farnesyltransferase inhibitors like Andrastin C promising candidates for anticancer drug development. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of Andrastin C, supported by spectroscopic data, experimental protocols, and biosynthetic pathway visualizations.

Chemical Structure and Stereochemistry

Andrastin C possesses a complex tetracyclic androstane-type skeleton. Its systematic IUPAC name is methyl (3S,5S,8S,9S,10R,13R,14R)-3-acetyloxy-17-hydroxy-4,4,8,10,12,13,16-heptamethyl-15-oxo-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-14-carboxylate[1]. The molecular formula of **Andrastin C** is $C_{28}H_{40}O_{6}$, with a molecular weight of 472.6 g/mol [1].

The core structure is a 17-oxosteroid characterized by a 5-beta, 9-beta, 10-alpha, and 13-alpha configuration[1]. Key functional groups include an acetoxy group at the 3-beta position, a hydroxy group at position 15, a methoxycarbonyl group at position 14, and multiple methyl substitutions at positions 4, 4, 8, 12, and 16[1]. The cyclopentane ring (D-ring) of **Andrastin C**



exhibits keto-enol tautomerism, which initially presented challenges in its structure elucidation[2].

The absolute stereochemistry of the andrastin skeleton was definitively established through X-ray crystallographic analysis of a p-bromobenzoyl derivative of the closely related Andrastin A[2][3][4]. This analysis confirmed the ent- 5α ,14 β -androstane configuration for the andrastin family of compounds[2][3].

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **Andrastin C**. While the original full dataset for **Andrastin C** is not readily available in all public databases, the following tables summarize representative quantitative data for a closely related andrastin-type meroterpenoid, Penimeroterpenoid A, as reported by Ren et al. (2021), which shares the core andrastin scaffold and provides a valuable reference[5].

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for a representative andrastin-type compound are presented below. The spectra were recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C[5].

Table 1: ¹H and ¹³C NMR Data for a Representative Andrastin-Type Meroterpenoid (Penimeroterpenoid A)[5]



| Position | δC (ppm) | δΗ (ppm, mult., J in Hz) |
|----------|----------|--------------------------|
| 1 | 35.8 | 1.65, m; 1.45, m |
| 2 | 22.9 | 1.95, m; 1.80, m |
| 3 | 78.9 | 4.65, dd, 11.5, 4.5 |
| 4 | 37.9 | |
| 5 | 50.1 | 1.90, m |
| 6 | 21.5 | 1.60, m; 1.50, m |
| 7 | 34.2 | 1.75, m; 1.30, m |
| 8 | 41.8 | |
| 9 | 53.5 | 2.19, d, 11.0 |
| 10 | 204.5 | |
| 11 | 126.4 | 5.82, d, 11.0 |
| 12 | 132.9 | |
| 13 | 49.8 | _ |
| 14 | 70.6 | |
| 15 | 210.6 | |
| 16 | 72.1 | _ |
| 17 | 206.8 | |
| 18 | 14.1 | 1.85, s |
| 19 | 18.9 | 1.68, s |
| 20 | 24.3 | 1.26, s |
| 21 | 202.1 | 10.1, s |
| 22 (OAc) | 170.7 | |
| 23 (OAc) | 21.3 | 2.05, s |



| 24 | 28.1 | 1.05, s |
|--------------------------|-------|---------|
| 25 | 22.1 | 1.01, s |
| 26 | 16.5 | 1.15, s |
| 27 (COOCH ₃) | 167.3 | |
| 28 (COOCH ₃) | 52.5 | 3.75, s |

Infrared (IR) and Mass Spectrometry (MS) Data

Table 2: IR and MS Data for a Representative Andrastin-Type Meroterpenoid (Penimeroterpenoid A)[5]

| Spectroscopic Technique | Data |
|------------------------------|---|
| IR (neat, ν _{max}) | 3445 cm ⁻¹ (O-H stretch), 2954 cm ⁻¹ (C-H stretch), 1752 cm ⁻¹ (C=O stretch, ester/ketone) |
| HRESIMS | m/z 525.2454 [M+Na]+ (Calculated for C28H38O8Na, 525.2459) |

Experimental Protocols

The following sections detail the general methodologies for the isolation, purification, and structural elucidation of andrastin-type compounds from Penicillium species, based on established protocols[5][6][7].

Fungal Cultivation and Extraction

- Fermentation: The producing fungal strain, such as Penicillium roqueforti, is cultivated in a suitable liquid or solid medium (e.g., YES agar) for a period of 7-14 days at approximately 28°C to allow for the production of secondary metabolites.
- Extraction: The culture medium and/or mycelium are extracted with an organic solvent mixture, typically ethyl acetate:dichloromethane:methanol (e.g., in a 3:2:1 ratio) with the addition of 1% formic acid to improve extraction efficiency. The mixture is often sonicated to ensure thorough extraction[6].



Purification

A multi-step chromatographic approach is employed for the purification of **Andrastin C**:

- Silica Gel Chromatography: The crude extract is first subjected to column chromatography
 on silica gel, eluting with a gradient of solvents (e.g., hexane/ethyl acetate or
 dichloromethane/methanol) to separate compounds based on polarity.
- ODS Chromatography: Fractions containing the target compound are further purified by reversed-phase chromatography on an octadecylsilyl (ODS) column, eluting with a methanol/water or acetonitrile/water gradient.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure
 Andrastin C is achieved by preparative or semi-preparative HPLC, typically on a C18 column with a suitable solvent system and monitoring with a UV detector[7].

Structure Elucidation

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 is used to determine the exact mass and molecular formula of the purified compound.
- NMR Spectroscopy: A suite of 1D and 2D NMR experiments are conducted to elucidate the detailed chemical structure:
 - ¹H NMR: Provides information on the proton environments, including chemical shifts, multiplicities, and coupling constants.
 - ¹³C NMR: Identifies the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).
 - COSY (Correlation Spectroscopy): Establishes proton-proton spin-spin coupling networks, revealing connectivity within spin systems.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon



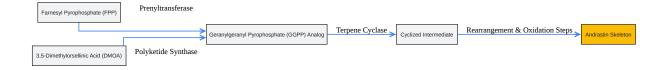
skeleton and placing substituents.

 NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

Biosynthetic Pathway and Biological Activity

Andrastin C is a member of the andrastin family of meroterpenoids, which are biosynthesized through a hybrid pathway involving both the terpenoid and polyketide pathways[3]. The biosynthesis of the closely related Andrastin A has been studied, and the gene cluster responsible for its production has been identified in Penicillium chrysogenum[6].

The following diagram illustrates the key steps in the biosynthesis of the andrastin skeleton, starting from farnesyl pyrophosphate (FPP) and 3,5-dimethylorsellinic acid (DMOA).

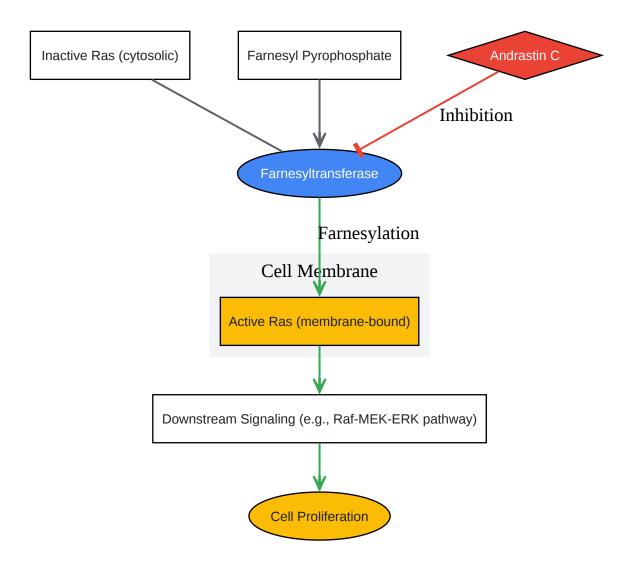


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Caption: Biosynthetic pathway of the Andrastin skeleton.

Andrastin C exhibits its biological activity by inhibiting farnesyltransferase. This enzyme is responsible for attaching a farnesyl group to the C-terminus of certain proteins, including the Ras family of small GTPases. This farnesylation is a critical step for the proper localization and function of Ras proteins in signal transduction pathways that regulate cell growth, differentiation, and survival. By inhibiting farnesyltransferase, Andrastin C disrupts these signaling pathways, leading to the suppression of cell proliferation, which is a key mechanism for its potential anticancer effects.





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Caption: Inhibition of Ras farnesylation by **Andrastin C**.

Conclusion

Andrastin C is a structurally complex and biologically significant natural product. Its unique chemical architecture, characterized by a highly substituted and stereochemically rich androstane skeleton, has been elucidated through a combination of advanced spectroscopic techniques and confirmed by X-ray crystallography of a close analog. As a potent inhibitor of farnesyltransferase, Andrastin C continues to be a valuable lead compound in the development of novel anticancer therapeutics. This guide provides a comprehensive overview of its chemical and stereochemical features, serving as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.



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